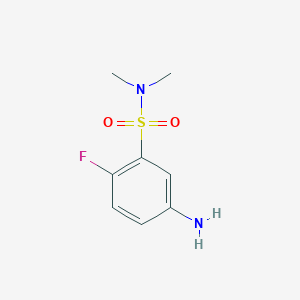

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Übersicht

Beschreibung

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H11FN2O2S and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological applications, particularly in the fields of antimicrobial and antiviral research. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the amino and fluoro substituents on the benzene ring enhances its reactivity and interaction with biological targets.

Sulfonamides generally exert their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication. Additionally, compounds like this compound may interact with various protein targets, leading to modulation of cellular pathways involved in inflammation and infection response.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Studies have demonstrated that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were evaluated using standard agar dilution methods.

- Compounds similar to this compound have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Sulfonamide A | <100 | Staphylococcus aureus |

| Sulfonamide B | <100 | Escherichia coli |

Antioxidant Activity

Recent investigations have also highlighted the antioxidant potential of sulfonamide derivatives. The DPPH radical scavenging assay has been employed to assess their ability to neutralize free radicals:

- Compounds exhibited moderate antioxidant activities with IC50 values ranging from 0.66 mM to 1.75 mM .

Study on Antiviral Properties

A notable study investigated the antiviral efficacy of sulfonamide derivatives against various viral strains, including HIV-1. The findings indicated that certain derivatives could inhibit viral replication effectively while exhibiting low cytotoxicity .

| Compound | Virus Targeted | EC50 (μM) | Cytotoxicity |

|---|---|---|---|

| R10L4 | HIV-1 | 0.054 | Low |

| R10L5 | Influenza | 0.001 | Moderate |

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel sulfonamide derivatives and evaluating their biological activities. The synthesized compounds were tested for both antimicrobial and antioxidant properties, yielding insights into structure-activity relationships (SAR) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamides:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluoro group enhances reactivity | Moderate antimicrobial |

| 5-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide | Methoxy group alters solubility | Higher antioxidant activity |

| Indolylarylsulfone derivatives | Unique scaffold for NNRTIs | Potent antiviral activity |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most significant applications of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is its potential as an antitumor agent. Research indicates that this compound exhibits inhibitory activity against ribonucleotide reductase (RNR), an essential enzyme involved in DNA synthesis and repair. Inhibition of RNR is particularly relevant in cancer treatment, as it can impede the proliferation of cancer cells.

- Mechanism of Action : The compound acts by binding to the RNR enzyme, disrupting its function and leading to reduced levels of deoxyribonucleotides necessary for DNA replication. This mechanism has been shown to correlate with decreased cell growth in various cancer cell lines .

Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of specific enzymes that are critical in drug metabolism and therapeutic efficacy.

- Carboxylesterase Inhibition : Research has demonstrated that sulfonamide derivatives can selectively inhibit human intestinal carboxylesterase (hiCE), which is involved in the metabolism of various prodrugs like CPT-11. By inhibiting hiCE, these compounds can potentially reduce the side effects associated with prodrug activation while enhancing therapeutic outcomes .

Pharmaceutical Formulation

The compound's unique chemical structure allows for its incorporation into various pharmaceutical formulations aimed at treating conditions related to excessive gastric acid secretion.

- Proton Pump Inhibitor : The compound exhibits properties similar to proton pump inhibitors (PPIs), which are used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its ability to reversibly inhibit proton pump activity makes it a candidate for developing new treatments with potentially fewer side effects compared to traditional PPIs .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinities of this compound against various biological targets.

- Binding Affinities : In comparative studies, this compound displayed favorable binding affinities towards targets such as carbonic anhydrase, suggesting its potential utility in designing new anticancer therapeutics. The binding energies observed were significantly lower than those of well-established drugs like acetazolamide, indicating promising efficacy .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUAWBSACPMBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.